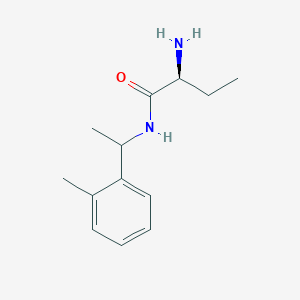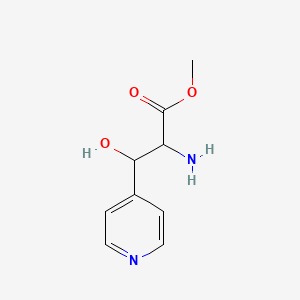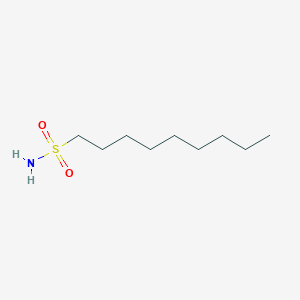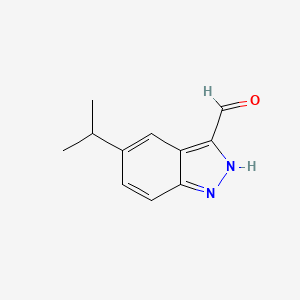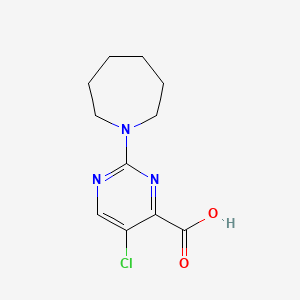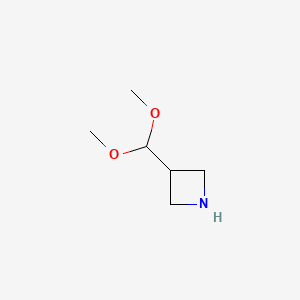
3,4-Dimethyl-5-(pyrrolidin-3-yl)-4h-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-5-(pyrrolidin-3-yl)-4h-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with dimethyl and pyrrolidinyl groups. Compounds containing triazole rings are known for their diverse biological activities and are often used in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-5-(pyrrolidin-3-yl)-4h-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable nitrile or amidine compound. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethyl-5-(pyrrolidin-3-yl)-4h-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyl-5-(pyrrolidin-3-yl)-4h-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3,4-Dimethyl-5-(pyrrolidin-3-yl)-4h-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
3,5-Dimethyl-1,2,4-triazole: A similar compound with dimethyl substitutions at different positions.
4-(Pyrrolidin-3-yl)-1,2,4-triazole: A compound with a pyrrolidinyl group attached to the triazole ring.
Uniqueness
3,4-Dimethyl-5-(pyrrolidin-3-yl)-4h-1,2,4-triazole is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other triazole derivatives. This uniqueness makes it an interesting compound for further research and development.
Eigenschaften
Molekularformel |
C8H14N4 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
3,4-dimethyl-5-pyrrolidin-3-yl-1,2,4-triazole |
InChI |
InChI=1S/C8H14N4/c1-6-10-11-8(12(6)2)7-3-4-9-5-7/h7,9H,3-5H2,1-2H3 |
InChI-Schlüssel |
YCRNGFLOPGIIKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N1C)C2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13529045.png)
![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}ethan-1-amine trihydrochloride](/img/structure/B13529055.png)
![rac-(4aR,7aR)-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13529060.png)
